molecular formula C16H12ClFN2OS B2975932 (E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one CAS No. 301174-59-4

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one

Cat. No.: B2975932
CAS No.: 301174-59-4
M. Wt: 334.79
InChI Key: ZKNYHSRMJANWIC-UHFFFAOYSA-N
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Description

(E)-5-(4-Chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features two key substituents:

  • 4-Chlorobenzyl group at position 5 (electron-withdrawing chlorine enhances stability and influences intermolecular interactions).
  • (4-Fluorophenyl)imino group at position 2 (fluorine’s electronegativity modulates electronic properties and bioavailability).

This compound is synthesized via condensation reactions involving thiosemicarbazide derivatives and aldehydes, followed by cyclization under acidic conditions . Its E-configuration is critical for maintaining planar geometry, which is essential for binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNYHSRMJANWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-fluoroaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one has a range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity References
(E)-5-(4-Chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one 4-Chlorobenzyl (position 5), 4-fluorophenylimino (position 2) Not explicitly reported; inferred to target kinases or microbial enzymes
MHPT: 5-(3-Methoxybenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one Methoxybenzylidene (electron-donating), 4-hydroxyphenylimino (hydrogen bonding capacity) Anti-rhabdomyosarcoma (IC₅₀: 10 µM), induces G2/M phase arrest and apoptosis
Compound 115: (2E,5Z)-5-(2-Hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one Hydroxybenzylidene (chelating), phenoxyphenylimino (bulky aromatic) Anti-glioblastoma (IC₅₀: 20 µM), G2/M phase arrest
5-((4-Chlorobenzylidene)-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl)thiazolidin-4-one Chlorobenzylidene, quinoline-pyrimidine hybrid Antimicrobial (MIC: 12.5 µg/mL against S. aureus)
4o: 2-((5-Ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one Thiadiazole-imino, methylbenzylidene Acetylcholinesterase inhibition (pIC₅₀: 1.30 ± 0.007 mM)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability and target binding. For example, the 4-chlorobenzyl group in the target compound may improve lipophilicity compared to the methoxy group in MHPT . Bulky aromatic substituents (e.g., 4-phenoxyphenyl in Compound 115) reduce cellular permeability but increase specificity for kinase targets .

Configuration and Geometry :

  • The E-configuration in the target compound ensures optimal spatial alignment for interactions with hydrophobic pockets in proteins, similar to MHPT’s anti-cancer activity .
  • Z-configuration in azulenylmethylene derivatives (e.g., ) alters redox properties, affecting electrochemical behavior .

Hybrid Derivatives: Hybrids with quinoline () or thiadiazole () moieties exhibit dual mechanisms, such as enzyme inhibition and intercalation into DNA/microtubules.

Antimicrobial vs. Anticancer Activity: Chlorobenzylidene derivatives (e.g., ) show stronger antimicrobial activity due to membrane disruption, while hydroxy/phenoxy-substituted analogs () target cell cycle regulation.

Biological Activity

(E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry for its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E 5 4 chlorobenzyl 2 4 fluorophenyl imino thiazolidin 4 one\text{ E 5 4 chlorobenzyl 2 4 fluorophenyl imino thiazolidin 4 one}

Molecular Formula: C15_{15}H13_{13}ClF N2_{2}S
Molecular Weight: 303.79 g/mol
IUPAC Name: this compound

Biological Activities

Recent studies have demonstrated that thiazolidinone derivatives exhibit a wide range of biological activities. Below are specific findings related to the biological activity of this compound and its analogs.

Anticancer Activity

Thiazolidinones, including the compound , have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as inhibiting cell proliferation and promoting cell cycle arrest. For instance, a study highlighted that similar thiazolidinone derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures demonstrated substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhanced this activity significantly .

Bacterial Strain% Inhibition
Staphylococcus aureus91.66%
Escherichia coli88.46%

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidinones has been documented in several studies. Compounds within this class often inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This activity suggests a mechanism by which these compounds could be developed into therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by substituents on the phenyl rings and the thiazolidine core structure. Modifications at specific positions can enhance or diminish the pharmacological effects:

  • Chlorine Substitution: Enhances antibacterial activity.
  • Fluorine Substitution: Potentially increases lipophilicity, aiding in cell membrane penetration.

Research indicates that careful design of these substituents can optimize the efficacy of thiazolidinone derivatives as drug candidates .

Case Studies

  • Anticancer Study: A recent study evaluated the anticancer effects of various thiazolidinone derivatives on HeLa cells, revealing that compounds with similar structures to this compound induced apoptosis through both intrinsic and extrinsic pathways .
  • Antimicrobial Evaluation: Another study assessed the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates of E. coli and S. aureus, demonstrating a strong correlation between substituent type and antibacterial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-5-(4-chlorobenzyl)-2-((4-fluorophenyl)imino)thiazolidin-4-one, and how are intermediates characterized?

  • Methodology : The compound is synthesized via a two-step process:

Condensation : React 4-chlorobenzaldehyde with 4-fluoroaniline in acetic acid under reflux to form the Schiff base intermediate.

Cyclization : Treat the intermediate with mercaptoacetic acid and sodium acetate in refluxing ethanol to form the thiazolidinone ring.

  • Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Intermediates are confirmed using IR (imine C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.0 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) functional groups.
  • NMR : ¹H NMR confirms aromatic protons (δ 7.0–8.0 ppm) and methylene groups (δ 3.5–4.5 ppm). ¹³C NMR resolves the thiazolidinone ring carbons (C=O at ~170 ppm, C=N at ~150 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 389.05) .

Q. What biological targets are commonly investigated for this compound?

  • Targets :

  • Antimicrobial : Bacterial DNA gyrase and fungal CYP51 (lanosterol 14α-demethylase).
  • Anticancer : Tyrosine kinase inhibitors (e.g., EGFR).
    • Assays : Minimum inhibitory concentration (MIC) for microbes; MTT assay for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Strategies :

  • Catalyst Screening : Test sodium acetate (1–3 equiv) vs. pyridine for cyclization efficiency.
  • Solvent Optimization : Compare acetic acid, ethanol, and DMF for polarity effects.
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes, achieving ~95% yield .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst load, and solvent .

Q. How to resolve contradictions in reported biological activity data?

  • Approach :

Structural Variants : Compare substituent effects (e.g., 4-Cl vs. 4-F on benzyl group).

Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion for MIC).

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

  • Case Study : Discrepancies in antifungal activity may arise from variations in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus fumigatus) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Steps :

Analog Synthesis : Modify the chlorobenzyl (e.g., replace Cl with Br) and fluorophenyl (e.g., add methyl groups) moieties.

Biological Testing : Screen analogs against a panel of enzymes/cell lines.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for EGFR or CYP51.

  • Outcome : Identify critical substituents (e.g., 4-Cl enhances lipophilicity, improving membrane permeability) .

Q. What strategies mitigate stability issues during storage?

  • Solutions :

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis.
  • Buffered Solutions : Use phosphate buffer (pH 7.4) for short-term aqueous storage (<24 hours).
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC analysis .

Q. How to address spectral data conflicts during structural elucidation?

  • Resolution :

  • 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to resolve overlapping peaks.
  • X-ray Crystallography : Obtain single-crystal data to confirm stereochemistry (e.g., E configuration of imine bond).
  • Computational IR : Compare experimental spectra with density functional theory (DFT) simulations .

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